molecular formula C15H14ClNOS B2985257 N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 329079-28-9

N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide

Cat. No.: B2985257
CAS No.: 329079-28-9
M. Wt: 291.79
InChI Key: LYYIDXSMZONOAK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a synthetic organic compound with the CAS Registry Number 329079-28-9 and a molecular formula of C 15 H 14 ClNOS . It has a molecular weight of 291.79 g/mol . This acetamide derivative is supplied for research purposes and is classified as "For Research Use Only" (RUO); it is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound is part of a broader class of sulfanylacetamide derivatives that are of significant interest in medicinal chemistry and drug discovery. Structural analogs based on the acetamide core, such as novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide compounds, have been investigated for their potential as analgesics that retain antipyretic effects but lack hepatotoxicity, highlighting the therapeutic relevance of this chemical class . Furthermore, related N-substituted derivatives of 2-[(1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been designed, synthesized, and evaluated for their antibacterial and anti-enzymatic potential, demonstrating the utility of such scaffolds in developing new pharmacological agents . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for exploring structure-activity relationships in various biological assays.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-methylphenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYIDXSMZONOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-methylthiophenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines and thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a chemical compound with the molecular formula C15H14ClNOSC_{15}H_{14}ClNOS and a molecular weight of 291.8 g/mol . It is also known by other names, including N-(3-chlorophenyl)-2-(3-methylphenyl)sulfanylacetamide and AKOS005106845 .

Chemical Identifiers:

  • CAS No.: 329079-28-9
  • PubChem CID: 3910031
  • InChI: InChI=1S/C15H14ClNOS/c1-10-4-3-5-12(8-10)16-7-11(17)15-6-2-9-14(18)13-15/h2-6,8H,7,9H2,1H3
  • InChI Key: MQIUILIFUWHWOD-UHFFFAOYSA-N

Research Applications

While specific applications of this compound are not detailed in the provided search results, the compound is described as a useful research compound offered by BenchChem.

Related Compounds

Other similar compounds mentioned in the search results include:

  • N-(3-chlorophenyl)-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a molecular formula of C22H18ClN5OSC_{22}H_{18}ClN_5OS and a molecular weight of 435.9 g/mol.
  • 2-(3-Chlorophenyl)acetamide: This compound has a molecular formula of C8H8ClNOC_8H_8ClNO and a molecular weight of 169.61 g/mol .
  • N-(3-chlorophenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide

Potential Areas of Research

Based on the structures of related compounds, this compound might be relevant in studies concerning:

  • Pharmaceutical chemistry: As a building block for synthesizing more complex molecules with potential therapeutic activity.
  • Agrochemical research: In the development of new pesticides or herbicides.
  • Materials science: As a component in novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide, highlighting structural variations and their implications:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound (Target) 3-chlorophenyl, 3-methylphenylsulfanyl C₁₅H₁₄ClNOS 307.8 Hypothetical: Likely moderate lipophilicity (logP ~3.5) due to aromatic Cl and CH₃ groups. N/A
N-(3-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8f) 3-methylphenyl, indole-oxadiazole-sulfanyl C₂₁H₂₀N₄O₂S 378.0 Exhibits α-glucosidase inhibition (IC₅₀: 12.3 µM) and moderate lipoxygenase (LOX) inhibition.
N-(3-Chlorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chlorophenyl, triazole-pyridine-sulfanyl C₁₆H₁₅ClN₄O₂S 362.8 Orco channel agonist (e.g., insect repellent applications); high thermal stability.
N-(3-Chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide 3-chloro-2-methylphenyl, triazole-thiophene-sulfanyl C₁₆H₁₅ClN₄OS₂ 386.9 Antimicrobial activity against S. aureus (MIC: 8 µg/mL); enhanced solubility in DMSO.
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (12) 3-chlorophenyl, phenylpiperazine C₁₈H₂₀ClN₃O 329.8 Anticonvulsant activity (ED₅₀: 25 mg/kg in MES test); lower logP (~2.8).

Structural and Functional Insights

  • Chlorophenyl vs. Methylphenyl Substituents : The 3-chlorophenyl group in the target compound enhances electrophilicity and binding to hydrophobic pockets in enzymes (e.g., cholinesterases), compared to the 3-methylphenyl group in 8f , which prioritizes steric bulk over electronic effects .
  • Sulfanyl Linker Modifications : Replacement of the simple 3-methylphenylsulfanyl group with heterocyclic systems (e.g., triazole-pyridine in , oxadiazole-indole in ) improves target selectivity. For example, triazole-containing analogs exhibit stronger interactions with insect olfactory receptors .
  • Bioactivity Trends : Piperazine-substituted analogs (e.g., compound 12 ) show superior CNS penetration due to reduced molecular weight and polarity, making them viable for anticonvulsant applications . In contrast, bulkier sulfanyl-heterocycle derivatives (e.g., ) favor antimicrobial activity via membrane disruption.

Physicochemical and Spectroscopic Comparisons

  • Spectroscopic Signatures :
    • ¹H-NMR : The target compound’s methyl group on the sulfanylphenyl moiety would resonate at δ 2.3–2.5 ppm, distinct from the upfield-shifted protons in triazole-containing analogs (e.g., δ 4.3–4.5 ppm for triazole-CH₂ in ).
    • IR : The C=O stretch in acetamides appears at ~1650–1680 cm⁻¹, while sulfanyl (C-S) vibrations occur at ~650–750 cm⁻¹, consistent across analogs .

Biological Activity

N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H14ClNOSC_{15}H_{14}ClNOS. The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with 3-methylthiophenol in the presence of a base, followed by reaction with acetamide. The reaction conditions require careful control of temperature and an inert atmosphere to ensure high yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activity or alter receptor signaling pathways, leading to various biological effects. Notably, it has been investigated for:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

In anticancer studies, this compound has shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Effectiveness
MCF7 (Breast)5.6Moderate inhibition
HCT116 (Colon)4.8Significant inhibition
PC-3 (Prostate)6.2Moderate inhibition

These results suggest that the compound could serve as a lead structure for developing new anticancer agents .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Name Antimicrobial Activity Anticancer Activity (IC50)
N-(3-chlorophenyl)-3,4,5-trimethoxybenzamideModerate7.5 µM
N-(3-amino-4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamideHigh5.0 µM

The unique combination of functional groups in this compound contributes to its distinct reactivity and biological activities compared to these similar compounds .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against clinical isolates and found significant inhibition rates, suggesting potential for therapeutic applications.
  • Anticancer Mechanism Investigation : Another study focused on the mechanism by which the compound induces apoptosis in cancer cells, identifying key signaling pathways involved in cell death.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted phenylacetamides with thiol-containing intermediates. For example, analogous compounds are synthesized via refluxing intermediates in acetic anhydride, followed by crystallization (e.g., slow evaporation in ethanol) . To improve yields, optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of acetamide to thiol), use anhydrous conditions to prevent hydrolysis, and employ catalysts like POCl₃ for cyclization steps . Post-synthesis purification via column chromatography or recrystallization enhances purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–C aromatic bonds at ~650–750 cm⁻¹).
  • NMR : ¹H NMR identifies substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm). ¹³C NMR verifies carbonyl (δ ~165–175 ppm) and sulfur linkages .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms C, H, N, S ratios within ±0.4% of theoretical values .

Q. How can researchers troubleshoot low purity during synthesis?

  • Methodological Answer : Low purity often arises from incomplete reactions or side products. Solutions include:
  • Extending reaction times (e.g., reflux for 6–8 hours instead of 2–4 hours).
  • Using scavengers (e.g., molecular sieves) to absorb byproducts.
  • Employing gradient elution in HPLC purification .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example:
  • The nitro group in analogous compounds shows a torsion angle of -16.7° relative to the benzene ring, confirming steric hindrance .
  • Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize the crystal lattice, as seen in head-to-tail packing motifs .
  • Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) refines occupancy and anisotropic displacement parameters .

Q. What strategies address discrepancies between computational (DFT) and experimental structural data?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
  • Comparing gas-phase DFT models with solid-state crystallographic data.
  • Incorporating solvent models (e.g., COSMO-RS) in simulations to mimic experimental conditions.
  • Using QTAIM analysis to validate hydrogen bonding networks observed in crystallography .

Q. How do substituents influence the compound’s biological activity, and what assays are suitable for validation?

  • Methodological Answer :
  • The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.
  • Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity.
  • SAR Studies : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-methylphenyl) to identify pharmacophores .

Q. What intermolecular interactions govern the compound’s stability in solid-state formulations?

  • Methodological Answer :
  • π-π stacking between aromatic rings (distance ~3.5–4.0 Å) and hydrogen bonds (e.g., N–H⋯O=C) enhance thermal stability.
  • DSC/TGA analysis measures decomposition temperatures, while PXRD monitors polymorphic transitions .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting solubility data between experimental and predicted (LogP) values?

  • Methodological Answer : Experimental solubility (e.g., >61.3 µg/mL in DMSO) may deviate from LogP predictions due to crystal packing effects. Use:
  • Hansen Solubility Parameters : Compare HSP values of the compound and solvent.
  • Powder Dissolution Studies : Measure intrinsic dissolution rates under controlled pH .

Q. What analytical workflows validate degradation pathways under environmental conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradates via LC-MS/MS.
  • Solid-Phase Extraction (SPE) : Separate parent compounds from polar degradates (e.g., oxanilic acids) using C-18 columns and ethyl acetate/methanol gradients .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Reference
Bond Length (C–S)1.76 Å
Torsion Angle (Nitro)-16.7°
Hydrogen Bond (C–H⋯O)2.89 Å

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
HR-MSMolecular weight confirmation
2D NMR (COSY, NOESY)Stereochemical assignment
PXRDPolymorph identification

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